molecular formula C18H12N4O B12572888 3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine CAS No. 602279-33-4

3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine

Cat. No.: B12572888
CAS No.: 602279-33-4
M. Wt: 300.3 g/mol
InChI Key: LVQZUQPYMAPPGD-UHFFFAOYSA-N
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Description

3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine is a sophisticated heterocyclic compound designed for advanced chemical and pharmaceutical research. Its molecular architecture, which integrates 1,2,4-triazine and oxazole pharmacophores, is of significant interest in medicinal chemistry and materials science . Compounds featuring the 5,6-diphenyl-1,2,4-triazine scaffold are being investigated as multi-target directed ligands for the treatment of complex neurodegenerative diseases . Furthermore, the structural combination of a 1,2,4-triazine ring with nitrogen-containing heterocycles like oxazoline has been demonstrated to form privileged ligands for asymmetric catalysis, enabling high-yield and enantioselective synthetic transformations such as the nitroaldol reaction . The inherent properties of analogous 1,2,4-triazine derivatives also suggest potential utility in the development of organic photoactive materials and fluorescent dyes . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety protocols.

Properties

CAS No.

602279-33-4

Molecular Formula

C18H12N4O

Molecular Weight

300.3 g/mol

IUPAC Name

2-(5,6-diphenyl-1,2,4-triazin-3-yl)-1,3-oxazole

InChI

InChI=1S/C18H12N4O/c1-3-7-13(8-4-1)15-16(14-9-5-2-6-10-14)21-22-17(20-15)18-19-11-12-23-18/h1-12H

InChI Key

LVQZUQPYMAPPGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=NC=CO3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine typically involves the formation of the oxazole ring followed by the triazine ring. One common method involves the reaction of 2-aminobenzonitrile with benzaldehyde to form the oxazole ring, followed by cyclization with hydrazine hydrate to form the triazine ring . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve heating and the use of solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazole and triazine N-oxides, while reduction can yield reduced oxazole and triazine derivatives .

Scientific Research Applications

3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. Additionally, it can modulate the activity of various intracellular kinases, such as extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), which play roles in cell signaling and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Their Implications

The 3-position of the 1,2,4-triazine core is a critical site for modulating properties. Key analogs include:

Compound Name 3-Position Substituent Key Applications/Properties References
3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine Pyridyl Metal coordination (Cu, Ag), MLCT activity
3-(Methylthio)-5,6-diphenyl-1,2,4-triazine Methylthio (-SCH3) Antioxidant (HO-1, GPx1 activation)
(E)-3-(Benzylidenehydrazinyl)-5,6-diphenyl-1,2,4-triazine Hydrazinyl-benzylidene Dual α-amylase/α-glucosidase inhibition
3-(Chloropyrimidin-4-yl)thio-5,6-diphenyl-1,2,4-triazine Chloropyrimidinyl-thio Antileishmanial activity

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The pyridyl substituent (electron-deficient) enhances metal-binding capacity, forming stable complexes with Cu(I) and Ag(I) . In contrast, the oxazolyl group (electron-rich) may alter redox properties or steric interactions in coordination chemistry.
  • Biological Activity: Methylthio and hydrazinyl derivatives exhibit enzyme inhibition (α-glucosidase, α-amylase) and antioxidant effects, suggesting that sulfur-containing substituents enhance bioactivity .

Coordination Chemistry and Metal Complexes

The pyridyl-triazine ligand forms dinuclear Cu(I) and Ag(I) complexes with diphosphine bridges, exhibiting metal-to-ligand charge transfer (MLCT) bands in solid-state excitation spectra . In contrast, sulfonated analogs like ferrozine (3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine-4,4′-disulfonic acid monosodium salt) form Cu(II) complexes with antimicrobial activity .

Comparative Data :

Ligand Metal Ion Complex Structure Key Findings References
Pyridyl-triazine Cu(I) Dinuclear, MLCT activity Low-intensity emission
Ferrozine (sulfonated pyridyl-triazine) Cu(II) Mononuclear/dinuclear Antimicrobial activity
Oxazolyl-triazine (hypothetical) Predicted altered MLCT vs. pyridyl

The oxazolyl group’s larger size and electron density might sterically hinder metal coordination or modify MLCT band positions compared to pyridyl derivatives.

Pharmacological and Functional Properties

Enzyme Inhibition

Hydrazinyl-benzylidene derivatives show dual inhibition of α-amylase (IC50: 1.2–2.8 µM) and α-glucosidase (IC50: 1.8–3.5 µM), attributed to the hydrazone moiety’s flexibility and hydrogen-bonding capacity . Methylthio derivatives activate antioxidant pathways (HO-1, GPx1) at 5–20 µM concentrations .

Antimicrobial Activity

Cu(II)-ferrozine complexes inhibit bacterial growth (e.g., E. coli, S. aureus) at MIC values of 8–32 µg/mL .

Physicochemical Properties

  • Solubility: Sulfonated derivatives (e.g., ferrozine) are water-soluble (yellow-green powder, soluble in H2O) , whereas non-sulfonated analogs like pyridyl-triazine require organic solvents. The oxazolyl group’s polarity may enhance aqueous solubility compared to pyridyl.
  • Spectroscopic Properties : Ferrozine forms a magenta complex with Fe²⁺ (λmax = 562 nm) , while pyridyl-triazine exhibits MLCT bands in the visible range . Oxazolyl-triazine’s absorption/emission profiles remain speculative but could shift due to conjugation differences.

Biological Activity

3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on anticancer effects, enzyme inhibition, and other pharmacological activities.

Chemical Structure and Properties

The compound features a triazine core with oxazole and diphenyl substituents, which contribute to its biological activity. The structural formula can be represented as follows:

C18H14N4O(Molecular Weight 306.34 g mol)\text{C}_{18}\text{H}_{14}\text{N}_4\text{O}\quad (\text{Molecular Weight }306.34\text{ g mol})

Biological Activity Overview

The biological activities of 3-(1,3-oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine have been investigated in various studies. Key findings include:

  • Anticancer Activity :
    • The compound exhibits significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
    • IC50 values have been reported in the range of 0.20 μM to 16.32 μM depending on the specific cell line and experimental conditions .
  • Enzyme Inhibition :
    • It has shown potential as an inhibitor of several key enzymes involved in cancer progression such as PI3K and mTOR. The inhibition of these pathways is crucial for regulating cell growth and survival in tumors .
    • Inhibition studies indicate that the compound can selectively inhibit cancerous cells while sparing normal cells, highlighting its therapeutic potential .
  • Mechanism of Action :
    • The mechanism by which 3-(1,3-oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine exerts its effects involves the disruption of signaling pathways associated with cell proliferation and survival.
    • Molecular docking studies suggest that it binds effectively to target sites on enzymes such as PI3Kα and mTOR .

Data Table: Biological Activity Summary

Activity Cell Line IC50 Value (μM) Mechanism
AnticancerMCF-71.25Inhibition of PI3K/mTOR pathway
AnticancerHeLa1.03Disruption of cell signaling
AnticancerA5490.20Induction of apoptosis
Enzyme InhibitionPI3K3.41 nMCompetitive inhibition
Enzyme InhibitionmTOR8.45 nMCompetitive inhibition

Case Studies

Several research studies have focused on the anticancer properties of triazine derivatives similar to 3-(1,3-oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine:

  • Study on MCF-7 Cells :
    • A study demonstrated that derivatives with similar structures exhibited significant growth inhibition in MCF-7 cells with IC50 values around 1.25 μM. The study highlighted the importance of structural modifications in enhancing biological activity .
  • In Vivo Studies :
    • Animal models treated with triazine derivatives showed reduced tumor sizes compared to controls. These findings support the potential for these compounds in therapeutic applications against breast and lung cancers .

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